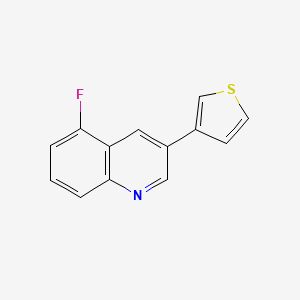

5-Fluoro-3-thiophen-3-yl-quinoline

Description

5-Fluoro-3-thiophen-3-yl-quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 5-position and a thiophene ring at the 3-position. The quinoline scaffold is well-known for its role in materials science, particularly in optoelectronic applications such as organic light-emitting diodes (OLEDs) and conductive polymers . The fluorine substituent introduces electron-withdrawing effects, which can enhance charge transport properties and thermal stability. Meanwhile, the thiophene group contributes to extended π-conjugation, improving electronic delocalization and interfacial interactions in polymer matrices .

Properties

Molecular Formula |

C13H8FNS |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

5-fluoro-3-thiophen-3-ylquinoline |

InChI |

InChI=1S/C13H8FNS/c14-12-2-1-3-13-11(12)6-10(7-15-13)9-4-5-16-8-9/h1-8H |

InChI Key |

BEVNNTNJJJWQAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C3=CSC=C3)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-thiophen-3-yl-quinoline typically involves the construction of the quinoline and thiophene rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-thiophen-3-yl-quinoline can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-thiophen-3-yl-quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Potential applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

Industry: It can be used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-Fluoro-3-thiophen-3-yl-quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The thiophene ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of quinoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects in Quinoline Derivatives

Key Observations :

- Fluorine vs. Chlorine: Fluorine’s smaller size and stronger electron-withdrawing nature compared to chlorine may lead to higher thermal stability and reduced steric hindrance in this compound, favoring dense packing in thin-film devices .

- Thiophene vs.

- Triazole Integration : Triazole rings (as in ) introduce nitrogen-rich motifs, enabling hydrogen bonding and coordination chemistry, but may reduce conjugation length compared to pure thiophene systems.

Solubility and Processability

- This compound: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to fluorine’s electronegativity and thiophene’s hydrophobicity.

- Chlorophenyl Analogs : Bulky substituents like 4-ClPh () may reduce solubility but enhance crystallinity, as seen in single-crystal X-ray studies .

- Triazole Derivatives : The polar triazole group () could improve aqueous solubility, facilitating biomedical applications.

Thermal and Optical Stability

- Fluorine’s strong C-F bond likely grants this compound superior thermal stability (>300°C decomposition) compared to non-fluorinated analogs.

- Thiophene-containing compounds generally show broad UV-Vis absorption (300–500 nm) and tunable emission, aligning with applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.